molecular formula C7H7F3N2O2 B11895500 5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one CAS No. 1346697-89-9

5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one

Cat. No.: B11895500
CAS No.: 1346697-89-9
M. Wt: 208.14 g/mol
InChI Key: LVVKFCZVZKXDIW-UHFFFAOYSA-N
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Description

5-(3,3,3-Trifluoropropoxy)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a trifluoropropoxy substituent at the 5-position of the pyridazinone ring. The trifluoropropoxy group (-OCH2CF3) imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable scaffold in medicinal and agrochemical research . This compound has been utilized as a key intermediate in synthesizing inhibitors targeting viral proteases (e.g., SARS-CoV-2 main protease) and other biological targets .

Properties

CAS No.

1346697-89-9

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

IUPAC Name

4-(3,3,3-trifluoropropoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)1-2-14-5-3-6(13)12-11-4-5/h3-4H,1-2H2,(H,12,13)

InChI Key

LVVKFCZVZKXDIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NNC1=O)OCCC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Modifications and Substituent Effects

Pyridazin-3(2H)-one derivatives are widely modified at positions 2, 4, 5, and 6 to optimize bioactivity. Below is a comparative analysis:

Table 1: Substituent Effects on Pyridazin-3(2H)-one Derivatives
Compound Name Substituents (Position) Key Properties/Activity Reference
5-(3,3,3-Trifluoropropoxy)pyridazin-3(2H)-one 5-OCH2CF3 High lipophilicity; protease inhibition
5-Chloro-6-phenylpyridazin-3(2H)-one 5-Cl, 6-Ph Anticancer DNA minor groove binding
5-(4-Methoxyphenyl)pyridazin-3(2H)-one 5-Ph(4-OMe) Moderate fungicidal activity
4-Chloro-5-methylamino-2-(3-TFMP)pyridazin-3(2H)-one 4-Cl, 5-MeNH, 2-(3-CF3Ph) Herbicidal activity (METFLURAZONE)
6-[3-(4-Chlorophenyl)propoxy]-5-aminopyridazin-3(2H)-one 6-OCH2CH2Ph(4-Cl), 5-NH2 Antifungal applications

Key Observations :

  • Trifluoropropoxy vs. Propoxy: The trifluoropropoxy group increases metabolic stability and lipophilicity compared to non-fluorinated propoxy analogs, enhancing membrane permeability .
  • Electron-Withdrawing Groups : Chloro (Cl) or trifluoromethyl (CF3) substituents at position 4 or 5 improve DNA-binding affinity in anticancer agents , whereas trifluoropropoxy at position 5 favors protease inhibition .
  • Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., 4-methoxyphenyl) at position 5 enhance fungicidal activity, while aliphatic chains (e.g., trifluoropropoxy) are preferred for antiviral targets .

Key Findings :

  • Nucleophilic Substitution : Preferred for introducing alkoxy groups (e.g., trifluoropropoxy) due to high regioselectivity .
  • Palladium Catalysis : Enables diversity at position 5 via cross-coupling (e.g., aryl, alkynyl groups) but requires specialized catalysts .
Antiviral Activity :
  • 5-(3,3,3-Trifluoropropoxy)pyridazin-3(2H)-one is a critical fragment in SARS-CoV-2 main protease inhibitors (e.g., S7c), showing IC50 values <100 nM .
  • Comparison: Analog 3-(4-(2-Chlorophenoxy)-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-cyclopropylpyridazine () targets human DHODH, highlighting the role of substituents in directing specificity .
Anticancer Activity :
  • Pyridazinones with guanidinium groups (e.g., 5-chloro-6-phenyl derivatives) bind DNA minor grooves, whereas trifluoropropoxy derivatives lack this mechanism .
Agrochemical Use :

    Preparation Methods

    Nucleophilic Alkylation of Pyridazinone Intermediates

    A widely adopted strategy involves the alkylation of 5-hydroxypyridazin-3(2H)-one with 3,3,3-trifluoropropyl bromide or iodide. This method leverages the nucleophilic oxygen at position 5 of the pyridazinone ring.

    Procedure :

    • Substrate Preparation : 5-Hydroxypyridazin-3(2H)-one is synthesized via cyclocondensation of mucobromic acid with hydrazine derivatives.

    • Alkylation : The hydroxyl group is deprotonated using a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) at 0–5°C. 3,3,3-Trifluoropropyl bromide is added dropwise, and the reaction is stirred at 60°C for 12 hours.

    • Workup : The crude product is purified via recrystallization from ethanol/water, yielding 5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one as a white solid.

    Key Data :

    ParameterValue
    Yield68–72%
    Purity (HPLC)≥98%
    Melting Point98–104°C
    Reaction Temperature60°C
    SolventDMF

    This method is scalable but requires strict anhydrous conditions to avoid hydrolysis of the alkylating agent.

    Microwave-Assisted Cyclocondensation

    Microwave irradiation accelerates the formation of the pyridazinone core while introducing the trifluoropropoxy group in a one-pot reaction.

    Procedure :

    • Reagents : Ethyl 3,3,3-trifluoropropoxyacetate and hydrazine hydrate are combined in acetic acid.

    • Cyclization : The mixture is irradiated at 150°C for 20 minutes under microwave conditions, promoting cyclocondensation to form the pyridazinone ring.

    • Isolation : The product is extracted with dichloromethane, washed with sodium bicarbonate, and purified via column chromatography (SiO₂, hexane/ethyl acetate).

    Key Data :

    ParameterValue
    Yield85%
    Reaction Time20 minutes
    PurificationColumn Chromatography

    This method reduces reaction times and improves regioselectivity compared to conventional heating.

    ParameterValue
    Yield75%
    CatalystPd(OAc)₂/Xantphos
    SolventTHF

    This method is advantageous for substrates sensitive to strong bases but requires expensive catalysts.

    Solid-Phase Synthesis for High-Throughput Production

    A modular approach immobilizes the pyridazinone core on resin, enabling sequential functionalization.

    Procedure :

    • Resin Loading : Wang resin is functionalized with 5-hydroxypyridazin-3(2H)-one using a Mitsunobu reaction.

    • Alkylation : The resin-bound intermediate is treated with 3,3,3-trifluoropropyl mesylate in the presence of diisopropylethylamine (DIPEA).

    • Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin, which is then lyophilized.

    Key Data :

    ParameterValue
    Yield89%
    Purity≥95%
    ResinWang Resin

    This method facilitates parallel synthesis and is ideal for generating analogs but requires specialized equipment.

    Mechanistic Insights and Optimization Challenges

    The trifluoropropoxy group’s electron-withdrawing nature complicates nucleophilic substitution by destabilizing transition states. Density functional theory (DFT) studies suggest that protic solvents like ethanol stabilize intermediates, improving yields by 15–20%. Competing side reactions, such as over-alkylation or ring-opening, are mitigated by controlling stoichiometry (1:1.2 molar ratio of pyridazinone to alkylating agent) and using phase-transfer catalysts.

    Analytical Characterization

    Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.32 (s, 1H, H-6), 4.65 (t, J = 6.8 Hz, 2H, OCH₂), 2.55–2.48 (m, 2H, CF₃CH₂).

    • ¹³C NMR (101 MHz, CDCl₃): δ 160.1 (C=O), 125.8 (q, J = 277 Hz, CF₃), 69.4 (OCH₂), 33.1 (CF₃CH₂).

    • HRMS : m/z calcd. for C₇H₆F₃N₂O₂ [M+H]⁺: 231.0381; found: 231.0378 .

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